N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine
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Overview
Description
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine is a chemical compound with the molecular formula C8H9IN4 It is characterized by the presence of an iodophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine typically involves the reaction of 3-iodobenzaldehyde with aminoguanidine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with carbonyl functionalities.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and have been studied for their biological activities.
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds have similar structural features and are used in various chemical and biological studies.
Uniqueness
N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine is unique due to its specific combination of the iodophenyl group and guanidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9IN4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-[(E)-(3-iodophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9IN4/c9-7-3-1-2-6(4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
InChI Key |
XQZCXDWZAHCPLS-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/N=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NN=C(N)N |
Origin of Product |
United States |
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